1,2-Bis(benzyloxy)benzene
Overview
Description
1,2-Bis(benzyloxy)benzene is an organic compound with the molecular formula C20H18O2. It consists of a benzene ring substituted with two benzyloxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(benzyloxy)benzene can be synthesized through several methods:
Hydrogenation: This process involves the hydrogenation of this compound to produce 1,2-bis(benzyl)benzene.
Nucleophilic Substitution: The benzyloxy groups on this compound can be replaced by nucleophiles in a substitution reaction.
Acid-Catalyzed Hydrolysis: This method involves the hydrolysis of this compound in the presence of an acid (e.g., concentrated sulfuric acid) to produce 1,2-benzenediol (catechol) and benzyl alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the desired application and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(benzyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Substitution: The benzyloxy groups can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Metal catalysts like palladium or platinum, along with hydrogen gas, are used for reduction reactions.
Nucleophiles: Strong nucleophiles like sodium methoxide (NaOMe) are used for substitution reactions.
Major Products
Oxidation: Benzoquinone derivatives.
Reduction: 1,2-Bis(benzyl)benzene or the corresponding diol.
Substitution: Sodium 1,2-bis(methoxy)benzene and benzyl alcohol.
Scientific Research Applications
1,2-Bis(benzyloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-bis(benzyloxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the aromatic nature of the benzene ring, which stabilizes intermediates and transition states .
Comparison with Similar Compounds
1,2-Bis(benzyloxy)benzene can be compared with other similar compounds, such as:
1,2-Bis(benzyl)benzene: Formed by the hydrogenation of this compound.
1,2-Benzenediol (catechol): Formed by the acid-catalyzed hydrolysis of this compound.
1,2-Bis(methoxy)benzene: Formed by nucleophilic substitution of the benzyloxy groups with methoxy groups.
These compounds share similar structural features but differ in their functional groups and reactivity, highlighting the versatility and uniqueness of this compound .
Biological Activity
1,2-Bis(benzyloxy)benzene, a compound characterized by two benzyloxy groups attached to a benzene ring, has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with altered biological activities.
- Oxidation : This process can yield different products depending on conditions.
- Reduction : The benzyloxy groups can be converted to benzyl groups or diols under vigorous conditions.
- Substitution : The benzyloxy groups are susceptible to nucleophilic attack, allowing for the synthesis of diverse derivatives.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound and its derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
The biological effects of this compound are attributed to its ability to interact with cellular components. The nitro group in some derivatives can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Additionally, the benzyloxy groups may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake .
Case Studies
- Antimycobacterial Activity : A study focused on the synthesis of ATP synthase inhibitors for Mycobacterium tuberculosis highlighted this compound as a key compound in developing effective treatments against multidrug-resistant strains. The compound was tested for its ability to inhibit ATP synthesis in mycobacterial cells, showing promising results .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of this compound derivatives revealed that modifications at specific positions significantly impacted biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Disruption of membranes; apoptosis |
1,2-Bis(benzyloxy)-4-nitrobenzene | High | Moderate | Reactive intermediates affecting DNA |
1,2-Bis(benzyloxy)-4-aminobenzene | Low | High | Cell cycle arrest; signaling modulation |
Properties
IUPAC Name |
1,2-bis(phenylmethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVLQZEBCIHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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